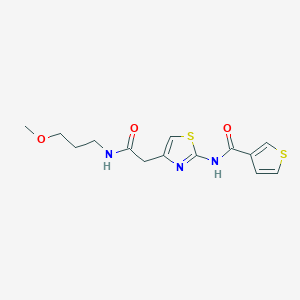

N-(4-(2-((3-methoxypropyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Aminothiazole scaffold is a characteristic structure in drug development. It has several biological activities, acting as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent . Various 2-aminothiazole-based derivatives have been used to treat different kinds of diseases .

Synthesis Analysis

The literature reports many synthetic pathways of these 2-aminothiazoles . For instance, bromine derivatives were obtained by the reaction of 2-amino-4-arylthiazoles, N-(4-arylthiazol-2-yl)-acetamides, N-(4-arylthiazol-2-yl)- benzamide, furan-2-carboxylic acid (4-aryl-thiazol-2-yl)-amide and acetic acid 4-(2-acetylamino- thiazol-4-yl)-phenyl ester with molecular bromine under acid conditions .Molecular Structure Analysis

2-Aminothiazole derivatives can have various structural variations, including N-substituted, 3-substituted, 4-substituted, multi-substituted, aryl/alkyl substituents or acyl/other substituents .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-aminothiazole derivatives often involve reactions with molecular bromine under acid conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-aminothiazole derivatives can vary widely depending on the specific substituents present .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated the synthesis and evaluation of thiazolidine-2,4-dione carboxamide and amino acid derivatives, showcasing weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, with specific compounds exhibiting antibacterial activity against Gram-positive bacteria like S. aureus (Alhameed et al., 2019). Similarly, 1,3,4-thiadiazole derivatives have been designed and synthesized, hoping to exhibit antibacterial and antifungal activities due to the therapeutic effects of these derivatives for various pathological conditions including inflammation and hypertension (Ameen & Qasir, 2017).

Synthesis and Drug Properties

A study focused on synthesizing 2-amino-5-carboxamide thiazole derivatives on solid phase, which exhibited potential as drugs with reasonable oral bioavailability properties according to Lipinski's Rule (Kim et al., 2019). Another research explored the synthesis of N-(3-dimethylaminopropyl)-6-substituted naphtho[2,1-b]thiophenes-4-carboxamides, focusing on their preparation methods and potential applications (Ming & Boykin, 1988).

Fluorescent Dyes and Photodynamic Therapy

Research into N-ethoxycarbonylpyrene- and perylene thioamides as building blocks for fluorescent dyes showed potential for applications in photodynamic therapy, with some compounds displaying high emission efficiency and solvatochromism suggesting intramolecular charge transfer (ICT) excited states (Witalewska et al., 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-[2-(3-methoxypropylamino)-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S2/c1-20-5-2-4-15-12(18)7-11-9-22-14(16-11)17-13(19)10-3-6-21-8-10/h3,6,8-9H,2,4-5,7H2,1H3,(H,15,18)(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUCGWKQQWEVPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)CC1=CSC(=N1)NC(=O)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone](/img/structure/B2831684.png)

![(Z)-2-Cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(3-methoxyphenyl)prop-2-enamide](/img/structure/B2831691.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isobutyramide](/img/structure/B2831695.png)

![8-(4-ethylbenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2831697.png)

![cis-Hexahydro-1H-pyrrolo[3,4-B]pyrazine-2,3-dione hcl](/img/structure/B2831698.png)

![5-[1-(2,5-dimethylbenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2831700.png)

![4-[(Methylsulfonyl)amino]butanoic acid](/img/structure/B2831705.png)